molecular formula C13H18N2O3 B12313935 rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans

rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans

Cat. No.: B12313935
M. Wt: 250.29 g/mol
InChI Key: DFHWAMADCHWXNC-UHFFFAOYSA-N
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Description

rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans is a chiral compound with significant importance in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.

    Methylamination: Introduction of the methylamino group at the 4-position.

    Carboxylation: Introduction of the carboxylate group at the 1-position.

    Benzylation: Introduction of the benzyl group at the nitrogen atom.

The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

Scientific Research Applications

rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making it a valuable compound in drug development .

Comparison with Similar Compounds

Similar Compounds

  • rac-benzyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate
  • rac-benzyl (3R,4R)-3-hydroxy-4-(ethylamino)pyrrolidine-1-carboxylate
  • rac-benzyl (3R,4R)-3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate

Uniqueness

rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-14-11-7-15(8-12(11)16)13(17)18-9-10-5-3-2-4-6-10/h2-6,11-12,14,16H,7-9H2,1H3

InChI Key

DFHWAMADCHWXNC-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(CC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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